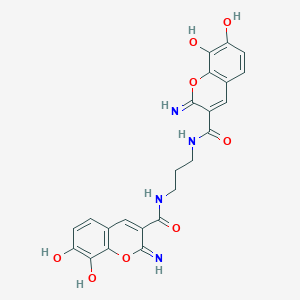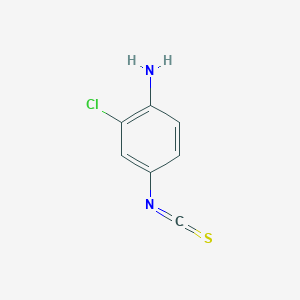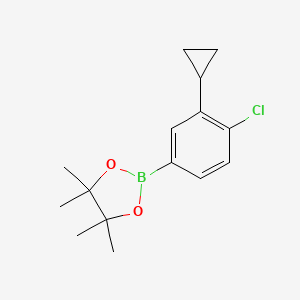![molecular formula C31H34N2O7 B15131138 1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of thymidine, a nucleoside component of DNA, and is often utilized in the field of molecular biology and genetic research. The modification at the 3’-position with a bis(4-methoxyphenyl)phenylmethyl group enhances its stability and functionality in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl (DMT) group, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 3’-hydroxyl position. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine. The final product is purified through techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated solid-phase synthesis techniques. This method allows for the efficient and high-yield production of oligonucleotides, including those containing Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]-. The process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, with each addition followed by deprotection and purification steps .
化学反応の分析
Types of Reactions: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or hydrogen peroxide in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various thymidine analogs with modified functional groups, which can be used in further biochemical applications .
科学的研究の応用
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of nucleic acid-based therapeutics, including potential antiviral and anticancer agents.
Industry: Applied in the production of high-quality oligonucleotides for diagnostic and therapeutic purposes
作用機序
The mechanism of action of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid strands. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its resistance to nucleases. This modification also improves the hybridization properties of the oligonucleotides, making them more effective in binding to complementary DNA or RNA sequences .
類似化合物との比較
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Similar in structure but with the modification at the 5’-position.
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A modified adenosine nucleoside with similar protective groups.
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A guanosine analog with comparable modifications .
Uniqueness: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific modification at the 3’-position, which provides distinct advantages in terms of stability and hybridization efficiency compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high-fidelity DNA synthesis and robust nucleic acid-based therapeutics .
特性
分子式 |
C31H34N2O7 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
InChIキー |
HFPPDIMLSOROOV-IBXIVLEXSA-N |
異性体SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)




![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)

![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

